di-8-ANEPPS dye
CAS No.:
Cat. No.: VC1958503
Molecular Formula: C36H52N2O3S
Molecular Weight: 592.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C36H52N2O3S |
---|---|
Molecular Weight | 592.9 g/mol |
IUPAC Name | 3-[4-[(E)-2-[5-(dioctylamino)naphthalen-1-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
Standard InChI | InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-27-38(28-14-12-10-8-6-4-2)36-21-16-19-34-33(18-15-20-35(34)36)23-22-32-24-29-37(30-25-32)26-17-31-42(39,40)41/h15-16,18-25,29-30H,3-14,17,26-28,31H2,1-2H3 |
Standard InChI Key | FXGJVSDFWOMWKJ-UHFFFAOYSA-N |
Isomeric SMILES | CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Canonical SMILES | CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Composition
Di-8-ANEPPS belongs to the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) class of membrane potential dyes, characterized by its specific molecular structure optimized for membrane interactions and voltage sensitivity. The complete chemical name is 4-[2-[6-(Dioctylamino)-2-naphthalenyl]ethenyl]-1-(3-sulfopropyl)-pyridinium, inner salt . The compound's structure features two eight-carbon acyl chains (dioctylamino groups) that confer significant lipophilicity and a sulfonate group that reduces cellular internalization .
Table 1.1: Chemical Identity of Di-8-ANEPPS
Parameter | Details |
---|---|
Full Chemical Name | 4-[2-[6-(Dioctylamino)-2-naphthalenyl]ethenyl]-1-(3-sulfopropyl)-pyridinium, inner salt |
CAS Number | 157134-53-7 |
Molecular Formula | C₃₆H₅₂N₂O₃S |
Molecular Weight | 592.87 g/mol |
Physical Appearance | Orange-red solid |
Physical Properties
Di-8-ANEPPS possesses distinctive physical characteristics that make it particularly valuable as a membrane potential probe. The compound is weakly fluorescent in aqueous solutions but exhibits strong fluorescence upon binding to lipophilic environments such as cell membranes . This property allows for direct imaging without extensive washing steps, significantly simplifying experimental protocols.
Table 1.2: Physical Properties of Di-8-ANEPPS
Property | Characteristics |
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Solubility | Soluble in DMSO, DMF, and ethanol; insoluble in water |
Purity | ≥90% (HPLC) |
Stability | Stable for at least one year when stored properly |
Recommended Storage | -20°C, protected from light |
Working Concentration | 5-10 μM (starting point for optimization) |
Mechanism of Action
Fluorescence Response Principles
Di-8-ANEPPS operates through a rapid change in its electronic structure when exposed to variations in the surrounding electric field . The dye is essentially non-fluorescent in aqueous environments but becomes strongly fluorescent upon incorporation into the lipid bilayer of cell membranes . This environment-dependent fluorescence allows researchers to visualize membrane structures with high contrast against background signals.
The fluorescence intensity changes are directly proportional to alterations in membrane potential, with the typical response showing a 2-10% fluorescence change per 100 mV shift in membrane voltage . This quantitative relationship enables precise monitoring of electrical activity in excitable cells.
Voltage-Dependent Spectral Shifts
Spectroscopic Properties
Absorption and Emission Characteristics
Medium | Excitation Maximum | Emission Maximum | Notes |
---|---|---|---|
Methanol | 498 nm | 713 nm | Reference values in organic solvent |
Lipid Membranes | Blue-shifted | Blue-shifted | Spectra undergo significant blue shift in lipid environments compared to organic solvents |
Response to Depolarization | Decreased intensity at shorter wavelengths | - | Allows for ratiometric measurements |
Response to Hyperpolarization | Increased intensity at shorter wavelengths | - | Enables quantitative voltage sensing |
Ratiometric Measurement Capabilities
Feature | Di-8-ANEPPS | Di-4-ANEPPS | Significance |
---|---|---|---|
Lipophilicity | Higher | Lower | Better membrane retention for Di-8-ANEPPS |
Membrane Retention | Better retained in outer leaflet | Rapidly internalized | Di-8-ANEPPS suitable for long-term studies |
Photostability | Higher | Lower | Less photobleaching with Di-8-ANEPPS |
Phototoxicity | Lower | Higher | Reduced cell damage with Di-8-ANEPPS |
Temporal Resolution | Millisecond range | Millisecond range | Both suitable for fast potential changes |
Fluorescence Change | 2-10% per 100 mV | Similar | Comparable sensitivity to voltage changes |
Application Duration | Long-term experiments | Short-term experiments | Different experimental timeframes |
Due to its greater lipophilicity, Di-8-ANEPPS is better retained in the outer leaflet of cell plasma membranes, making it more suitable for long-term membrane potential studies . Additionally, the enhanced photostability and reduced phototoxicity of Di-8-ANEPPS provide significant advantages for extended imaging sessions or studies involving sensitive cell types .
Comparison with Other Voltage-Sensitive Dyes
Within the broader context of voltage-sensitive dyes, Di-8-ANEPPS belongs to the fast-response category, distinguishing it from slower translational dyes like DiBAC4(3) that redistribute across the membrane in response to potential changes.
Table 4.2: Di-8-ANEPPS Compared to Other Voltage-Sensitive Dye Classes
Feature | Di-8-ANEPPS (Fast-Response) | Translational Dyes (e.g., DiBAC4(3)) |
---|---|---|
Response Time | Milliseconds | Seconds to minutes |
Mechanism | Electronic structure change | Physical redistribution |
Signal Magnitude | 2-10% per 100 mV | Can be larger (10-50% per 100 mV) |
Temporal Resolution | High | Low |
Application | Action potentials, fast events | Steady-state potentials |
Phototoxicity | Relatively low | Variable |
Quantification | Often ratiometric | Usually single-wavelength |
The millisecond-scale response time of Di-8-ANEPPS makes it particularly valuable for studying rapid electrical events in excitable cells, such as action potentials in neurons or contractile events in cardiac muscle .
Research Applications
Cell Type-Specific Applications
Di-8-ANEPPS has been successfully employed to study membrane potentials in a wide variety of cell types, demonstrating its versatility as a research tool.
Table 5.1: Applications of Di-8-ANEPPS in Different Cell Types
Cell Type | Applications | Key Findings/Advantages |
---|---|---|
Neurons | Action potential monitoring, synaptic transmission | Fast response suitable for neural activity; retrograde labeling capabilities |
Cardiac Cells | Cardiac action potentials, arrhythmia studies | Allows mapping of electrical activity across cardiac tissue |
Skeletal Muscle | Excitation-contraction coupling, t-tubule studies | Effective staining of t-tubule systems; allows deep imaging |
Endothelial Cells | Membrane potential regulation | Reveals potential changes in non-excitable cells |
Trophoblasts | Plasma membrane visualization | Reliable labeling of human primary trophoblasts from term placenta |
Liposomes | Artificial membrane studies | Shows robust staining of liposomes |
Research has shown that Di-8-ANEPPS reliably labels the plasma membrane of both established cell lines and primary cells, including human primary trophoblasts from term placenta . This broad applicability makes it a valuable tool for both basic research and specialized investigations.
Imaging Applications
Di-8-ANEPPS has proven particularly valuable in advanced imaging techniques for studying transmembrane voltage changes.
A notable application is Shifted Excitation and Emission Ratioing (SEER) of di-8-ANEPPS, which enhances the sensitivity of confocal imaging of transmembrane voltage . This technique permits high-resolution optical mapping of electrical activity in complex cellular structures. Line scanning can be performed along the fiber surface or deep inside cells, allowing monitoring of fluorescence in various membrane compartments, including transverse tubules in muscle cells .
For practical implementation, researchers typically stain cells by brief exposure to saline containing Di-8-ANEPPS followed by washing in appropriate solutions like Tyrode's solution . The dye's ability to provide high-resolution images and quantitative data enables scientists to explore the dynamics of action potentials, synaptic transmission, and other electrical phenomena at a cellular level9.
Practical Considerations for Research Applications
Aspect | Recommendation | Notes |
---|---|---|
Storage Temperature | -20°C or 4°C | Different sources recommend different temperatures |
Light Protection | Essential | Especially critical when in solution |
Stock Solution | Prepare in DMSO, DMF, or ethanol | Select solvent based on experimental needs |
Working Concentration | 5-10 μM as starting point | Optimize for specific cell type and application |
Cell Loading Methods | Direct addition to medium, Pluronic F-127 facilitation, retrograde labeling | Multiple options available for different cell types |
Stability | At least one year when properly stored | Monitor for signs of degradation over time |
Di-8-ANEPPS can be introduced into cells through several methods, including direct addition to the culture medium, facilitation with Pluronic F-127, or retrograde labeling for neurons . The exact concentration should be determined experimentally for each specific application, with 5-10 μM serving as a general starting point for optimization .
Technical Limitations and Challenges
Despite its numerous advantages, researchers should be aware of certain limitations when working with Di-8-ANEPPS.
First, while Di-8-ANEPPS shows robust staining of liposomes, it demonstrates poor staining of extracellular vesicles , potentially limiting its application in studies of these structures.
Second, the magnitude of potential-dependent fluorescence change is relatively small (typically 2-10% per 100 mV) , necessitating sensitive detection systems and careful control of experimental variables.
Third, although Di-8-ANEPPS is less susceptible to internalization than other ANEP dyes, prolonged exposure can still lead to some degree of internalization, potentially complicating the interpretation of long-term experiments.
Recent Advances and Future Directions
Computational and Simulation Studies
Recent advances in computational methods have enhanced our understanding of Di-8-ANEPPS behavior at the molecular level. Molecular dynamics simulations have provided valuable insights into how the dye responds to applied membrane potentials at atomic resolution .
A significant study published in the Journal of Physical Chemistry Letters aimed to gain atomic-level insight into factors affecting the fluorescence of di-8-ANEPPS in response to membrane potential . The research demonstrated that:
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The charge distribution of the excited state spreads over the fused ring portion of di-8-ANEPPS, penetrating deeper into the membrane than in the ground state
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The excited state is more sensitive to membrane potential than the ground state
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The molecule adopts different orientations and positions depending on the membrane voltage
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The average tilt angle varies from 26.2° to 28.2° for the ground state and 47.9° to 49.5° for the excited state
These findings help explain the experimental observations of voltage-dependent spectral shifts and provide a foundation for the rational design of improved voltage-sensitive dyes.
Future Research Directions
Several promising directions for future research with Di-8-ANEPPS include:
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Development of improved loading protocols to enhance membrane specificity and reduce background fluorescence
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Combination with other imaging modalities or molecular probes for multiparametric analysis of cellular function
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Application in high-throughput screening systems for drug discovery, particularly for compounds affecting ion channels or membrane potential
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Integration with optogenetic approaches for simultaneous monitoring and manipulation of cellular electrical activity
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Refinement of computational models to better predict and interpret the spectral responses of the dye under various conditions
As imaging technologies continue to advance, the value of Di-8-ANEPPS as a tool for investigating membrane potentials is likely to increase, particularly in complex systems such as neural networks, cardiac tissue, and developing organisms.
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